molecular formula C6H8O2 B14339887 2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester CAS No. 103538-86-9

2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester

Cat. No.: B14339887
CAS No.: 103538-86-9
M. Wt: 112.13 g/mol
InChI Key: JUTRZNMEOVKCAQ-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester is an organic compound with the molecular formula C6H8O2 This compound is a derivative of cyclopropene, a three-membered carbon ring with one double bond, and is characterized by the presence of a carboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester typically involves the esterification of 2-Cyclopropene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-Cyclopropene-1-carboxylic acid+MethanolAcid Catalyst2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester+Water\text{2-Cyclopropene-1-carboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Cyclopropene-1-carboxylic acid+MethanolAcid Catalyst​2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester+Water

Industrial production methods may involve continuous flow processes to optimize yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
  • Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
  • Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester

Uniqueness

2-Cyclopropene-1-carboxylic acid, 1-methyl-, methyl ester is unique due to its specific structural features, such as the presence of a cyclopropene ring and a methyl ester group

Properties

CAS No.

103538-86-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

methyl 1-methylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C6H8O2/c1-6(3-4-6)5(7)8-2/h3-4H,1-2H3

InChI Key

JUTRZNMEOVKCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C1)C(=O)OC

Origin of Product

United States

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